Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate
Overview
Description
Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It features a benzyloxy group attached to a phenyl ring, which is further connected to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate typically involves the esterification of 4-(benzyloxy)benzaldehyde with methyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a corresponding benzoic acid derivative.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles in an aprotic solvent.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The ester group can undergo hydrolysis to release active metabolites that further interact with cellular pathways.
Comparison with Similar Compounds
Methyl 2-(4-hydroxyphenyl)-4-oxobutanoate: Similar structure but with a hydroxy group instead of a benzyloxy group.
Ethyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate is unique due to the presence of the benzyloxy group, which can influence its reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
methyl 4-oxo-2-(4-phenylmethoxyphenyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-21-18(20)17(11-12-19)15-7-9-16(10-8-15)22-13-14-5-3-2-4-6-14/h2-10,12,17H,11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNFUQJVOWDOJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469408 | |
Record name | methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634196-85-3 | |
Record name | methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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